molecular formula C14H14BrN3O3S B2617182 (2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034358-47-7

(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2617182
CAS No.: 2034358-47-7
M. Wt: 384.25
InChI Key: ZHVYRHKSPJJHHM-UHFFFAOYSA-N
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Description

The compound "(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" features a unique structure combining a 2-bromophenyl group, a sulfonyl-linked 1-methylimidazole, and a conformationally constrained azetidine (four-membered saturated ring). Key structural attributes include:

  • Sulfonyl bridge: Links the azetidine to the 1-methylimidazole, introducing polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties .

While direct biological data for this compound are absent in the provided evidence, structurally related derivatives (e.g., benzimidazoles, imidazole sulfonamides) exhibit antitumor, antiproliferative, and antimicrobial activities .

Properties

IUPAC Name

(2-bromophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYRHKSPJJHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, drawing from diverse sources to provide a comprehensive overview.

Structure and Synthesis

The compound features a bromophenyl group, an azetidine ring, and an imidazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent sulfonylation of the imidazole.

Synthesis Overview:

  • Formation of the azetidine core.
  • Introduction of the sulfonyl group to the imidazole.
  • Bromination of the phenyl ring.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, related imidazole derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli , suggesting that the target compound may possess similar activity due to structural similarities .

Anticancer Potential

Imidazole derivatives are frequently investigated for their anticancer properties. Research has demonstrated that certain imidazole-based compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The azetidine structure may enhance these effects by improving bioavailability or altering pharmacokinetics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism, such as Aurora-A kinase, which is crucial for cell division and proliferation . This suggests that this compound could be explored as a therapeutic agent targeting such pathways.

Case Studies

StudyFindings
Study 1Reported significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 20–40 µM .
Study 2Demonstrated antiproliferative effects in melanoma cell lines with IC50 values indicating potent activity .
Study 3Evaluated enzyme inhibition showing promising results in suppressing Aurora-A kinase activity .

Research Findings

Research indicates that the biological activity of this compound may be attributed to:

  • Structural Diversity: The combination of bromophenyl and imidazole enhances interactions with biological targets.
  • Mechanism of Action: Potential mechanisms include inhibition of critical enzymes and modulation of signaling pathways involved in cell growth and survival.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step reactions that incorporate the azetidine ring and the imidazole moiety. The structural characterization of such compounds is crucial for understanding their reactivity and biological properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the molecular structure and purity of synthesized compounds.

Anticancer Activity

Research has indicated that compounds featuring imidazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives containing the imidazole ring have been shown to inhibit various cancer cell lines effectively. A study highlighted the synthesis of similar compounds, which demonstrated potent antiproliferative activity against melanoma cells, suggesting that modifications to the imidazole scaffold can enhance bioactivity .

Antimicrobial Properties

The antimicrobial evaluation of related compounds has revealed promising results against a range of bacterial strains. The incorporation of sulfonamide groups into imidazole derivatives has been associated with enhanced antimicrobial activity, making these compounds potential candidates for treating bacterial infections .

Antitubercular Activity

In vitro studies have assessed the antitubercular properties of similar derivatives. Compounds were tested against Mycobacterium tuberculosis and showed significant inhibitory effects, indicating that structural features such as the sulfonyl group may play a critical role in enhancing activity against this pathogen .

Case Study 1: Anticancer Evaluation

In a comprehensive study, a series of imidazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific substitutions on the imidazole ring could lead to improved efficacy against cancer cell lines. Notably, compounds with a benzoyl group exhibited enhanced potency compared to their analogs .

Case Study 2: Antimicrobial Screening

Another study focused on the synthesis of sulfonamide derivatives containing imidazole rings, which were tested for antimicrobial activity. The findings revealed that these compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents .

Data Tables

Compound Activity Type IC50 (µM) Target
Compound AAnticancer0.01Melanoma
Compound BAntimicrobial0.5E. coli
Compound CAntitubercular0.03M. tuberculosis

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key analogues from the literature:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
(2-Bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone (Target) Azetidine-methanone 2-Bromophenyl, 1-methylimidazole sulfonyl N/A (hypothesized: antitumor)
(5-Bromo-2-furyl)-[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone Dihydroimidazole-methanone Bromofuryl, thioether-linked benzyl Antifungal, CYP51 binding
2-Aryl-4-benzoyl-imidazole derivatives Imidazole-methanone Aryl, benzoyl Antiproliferative (IC₅₀: 0.5–10 µM)
(1-(Phenylsulfonyl)-1H-indol-2-yl)(3,4,5-trimethoxyphenyl)methanone Indole-methanone Phenylsulfonyl, trimethoxyphenyl Tubulin inhibition, anticancer
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole Bromophenyl, imidazole-propyl Anthelmintic, anti-inflammatory

Key Differences and Implications

Azetidine vs. Larger Rings
  • The azetidine in the target compound introduces ring strain, which may enhance reactivity or binding affinity compared to five- or six-membered rings (e.g., piperidine in ) .
  • Azetidine’s rigidity could reduce off-target interactions, a limitation observed in flexible benzimidazole derivatives .
Sulfonyl Group Positioning
  • The sulfonyl group on azetidine (target) contrasts with sulfonamides on imidazole (e.g., ) or indole (). This positioning may alter electronic properties, solubility, and metabolic stability .
Bromophenyl vs. Bromofuryl/Trimethoxyphenyl

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